Lactocyclicin Q
Description
Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) in Microbial Ecology
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a major class of secondary metabolites that mediate a variety of interactions within microbial ecosystems. frontiersin.organr.fr Their production is a common strategy employed by bacteria for both antagonistic and cooperative purposes. anr.fr The biosynthesis of RiPPs involves the ribosomal synthesis of a precursor peptide, which typically consists of a leader peptide and a core peptide. frontiersin.orgnih.gov The leader peptide guides the post-translational modification enzymes to the core peptide, which is then chemically altered to its final, active form. frontiersin.org These modifications can include cyclization, lanthionine (B1674491) formation, and other unique chemical changes that contribute to the stability and bioactivity of the final peptide. frontiersin.orgtandfonline.com The genetic basis for RiPP production is often found in biosynthetic gene clusters (BGCs), which encode the precursor peptide as well as the necessary modification enzymes. oup.com The study of these gene clusters through genome mining has led to the rapid discovery of novel RiPPs with diverse chemistries and functions. oup.com
Distinctive Features and Academic Significance of Cyclic Bacteriocins
Within the broad family of RiPPs, cyclic bacteriocins represent a unique and structurally fascinating subgroup. Their defining characteristic is a head-to-tail circular structure, formed by a covalent bond between the N- and C-termini of the peptide. nih.govoup.com This circular topology confers exceptional stability to these molecules, making them resistant to a wide range of pH and temperature conditions, as well as to degradation by proteolytic enzymes. nih.govresearchgate.net This inherent stability is a key feature that distinguishes them from their linear counterparts and has garnered significant scientific interest. researchgate.netbiorxiv.org
The academic significance of cyclic bacteriocins stems from their potent antimicrobial activity against a broad spectrum of bacteria, including important foodborne pathogens. researchgate.netasm.org Their ribosomal origin also makes them amenable to bioengineering, opening up possibilities for creating novel peptides with tailored properties for various biotechnological applications. nih.gov The study of their biosynthesis, particularly the mechanism of circularization, is an active area of research with the potential to unlock new strategies for peptide and protein engineering. nih.govresearchgate.net
Classification and Evolutionary Relationships of Cyclic Bacteriocins within Bacterial Peptidome Research
The classification of bacteriocins has evolved over time, with various schemes proposed based on their genetic and biochemical properties. biorxiv.orgfrontiersin.org Cyclic bacteriocins are generally categorized as Class IIc or a distinct class of their own, characterized by their circular structure. oup.comoup.com A further sub-classification divides them into two groups based on their physicochemical properties. frontiersin.orgmdpi.com
Group I: These peptides are highly cationic with high isoelectric points (pI > 9 or 10). frontiersin.orgmdpi.com
Group II: These peptides are more hydrophobic, containing more acidic residues, and have lower isoelectric points (pI < 7). frontiersin.org
Despite limited sequence similarity among many circular bacteriocins, they often share a common structural fold known as the saposin fold. frontiersin.org Evolutionary analysis suggests that while some circular bacteriocins have diverged significantly, others, like Lactocyclicin Q and Leucocyclicin Q, share a high degree of sequence identity, indicating a closer evolutionary relationship. asm.orgnih.gov
Historical Context and Discovery of Novel Bacteriocins from Lactic Acid Bacteria
The use of lactic acid bacteria (LAB) in food fermentation is a practice that dates back centuries, leveraging their ability to preserve food and inhibit the growth of spoilage and pathogenic microorganisms. biorxiv.orgscielo.br The antimicrobial properties of LAB are largely attributed to the production of various compounds, including bacteriocins. scielo.brresearchgate.net The first bacteriocin (B1578144), colicin, was discovered in 1925, and the term "bacteriocin" was coined in 1953. nih.gov
The discovery of nisin, a widely used food preservative produced by Lactococcus lactis, spurred significant research into LAB bacteriocins. scielo.brnih.gov This led to the development of screening systems to identify novel bacteriocins from newly isolated LAB strains. tandfonline.com These systems often evaluate the antibacterial spectra and molecular masses of bacteriocins produced by different strains, accelerating the discovery of new and diverse compounds. tandfonline.comcornell.edu This systematic approach has resulted in the identification of numerous novel bacteriocins, including nisin variants, two-peptide bacteriocins, leaderless bacteriocins, and circular bacteriocins like this compound. tandfonline.com
Introduction to this compound as a Novel Cyclic Bacteriocin
This compound is a novel cyclic bacteriocin produced by Lactococcus sp. strain QU 12, which was isolated from cheese. nih.govasm.org It is a 61-amino-acid peptide with a unique circular structure formed by a peptide bond between its N- and C-termini. nih.govnih.gov The discovery of this compound was significant as it was the first cyclic bacteriocin to be purified from a Lactococcus species. nih.govasm.org
Subsequent research has characterized its unique properties, including a broad antimicrobial spectrum, high resistance to proteases, and remarkable heat stability. nih.govresearchgate.net Its amino acid sequence shows no significant homology to other known antimicrobial peptides, including other cyclic bacteriocins, highlighting its novelty. nih.govresearchgate.net However, it does share a high degree of similarity with Leucocyclicin Q, another cyclic bacteriocin. asm.orgasm.org The gene encoding the prepeptide of this compound has been identified, revealing that it is synthesized as a 63-amino-acid precursor with a two-amino-acid leader peptide that is cleaved off during the cyclization process. nih.govasm.org
Table 1: Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Producing Strain | Lactococcus sp. strain QU 12 | nih.gov |
| Source | Cheese | nih.gov |
| Structure | Cyclic peptide (61 amino acids) | nih.gov |
| Molecular Mass | 6,062.8 Da | nih.gov |
| Biosynthesis | Synthesized as a 63-amino-acid prepeptide with a 2-amino-acid leader peptide. | nih.gov |
| Key Features | Broad antimicrobial spectrum, high protease resistance, high heat stability. | nih.gov |
| Homology | No significant homology to other antimicrobial peptides, except for high similarity to Leucocyclicin Q. | asm.orgnih.gov |
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
LIDHLGAPRWAVDTILGAIAVGNLASWVLALVPGPGWAVKAGLATAAAIVKHQGKAAAAAW |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization Methodologies of Lactocyclicin Q
Microbial Source Identification and Isolation Techniques
The journey to characterize Lactocyclicin Q began with the identification and isolation of its producing microorganism.
The search for novel bacteriocins often involves screening a large number of microbial isolates from various environments, particularly fermented foods. tandfonline.com General screening paradigms for bacteriocin-producing Lactic Acid Bacteria (LAB) typically employ deferred antagonism assays, such as the spot-on-lawn or agar (B569324) well diffusion methods. scielo.brfrontiersin.orgmdpi.com In these assays, the ability of a potential producer strain to inhibit the growth of a sensitive indicator organism is observed. To ensure that the observed inhibition is due to a proteinaceous bacteriocin (B1578144), and not other metabolic byproducts, control treatments are essential. The inhibitory effects of organic acids are eliminated by neutralizing the pH of the culture supernatant, while the action of hydrogen peroxide is nullified by treatment with enzymes like catalase. scielo.brfrontiersin.org
The specific producer of this compound, Lactococcus sp. strain QU 12, was isolated from an overnight-aged milk sample used in cheese production. nih.govresearchgate.net Its isolation was performed on MRS agar plates containing 0.5% calcium carbonate (CaCO₃), a medium often used to identify acid-producing microorganisms. nih.govresearchgate.net Preliminary characterization of the isolate involved standard microbiological tests, including Gram staining, motility, and catalase tests, as preliminary steps in screening for LAB. nih.govresearchgate.net The antimicrobial activity of the isolate was confirmed against indicator strains such as Bacillus coagulans. nih.gov
Once a producing strain is identified, optimizing fermentation conditions is critical for maximizing the yield of the target compound. For this compound, production was achieved by culturing Lactococcus sp. strain QU 12 in M17 medium. nih.gov The cultivation was carried out at a constant temperature of 30°C for 18 hours, allowing the culture to reach the early stationary phase, which was determined to be optimal for bacteriocin production. nih.gov For long-term preservation, the producer strain was stored at -80°C in M17 medium supplemented with 15% glycerol. nih.govresearchgate.net
| Parameter | Condition | Source(s) |
| Producing Microorganism | Lactococcus sp. strain QU 12 | nih.govresearchgate.net |
| Culture Medium | M17 Medium | nih.govresearchgate.net |
| Incubation Temperature | 30°C | nih.gov |
| Incubation Time | 18 hours (to early stationary phase) | nih.gov |
| Storage Condition | -80°C in M17 with 15% glycerol | nih.govresearchgate.net |
Screening Paradigms for Bacteriocin-Producing Strains
Multi-Step Purification Strategies for Cyclic Peptides
The isolation of this compound from the culture broth required a systematic, multi-step purification process to separate it from other cellular components and media constituents. nih.govasm.org
A three-step chromatographic procedure was developed to purify this compound to homogeneity. nih.govasm.orgresearchgate.net This process involved sequential separation based on different physicochemical properties of the peptide.
Cation-Exchange Chromatography: The initial capture step utilized an SP Sepharose Fast Flow column. nih.gov The supernatant was loaded onto the column equilibrated with a 50 mM sodium citrate (B86180) buffer at pH 3.0. nih.gov This technique separates molecules based on their net positive charge.
Hydrophobic Interaction Chromatography (HIC): The active fractions from the first step were then applied to a Phenyl-Sepharose HP column. nih.gov HIC separates molecules based on their hydrophobicity, a key feature of this compound which has a high ratio of hydrophobic amino acids. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final polishing step was performed using a RESOURCE RPC column to achieve high purity. nih.govresearchgate.net Elution was carried out with a gradient of acetonitrile (B52724) in water, with 0.1% trifluoroacetic acid used as an ion-pairing agent. nih.gov The purified, active this compound was detected at a retention time of approximately 29 minutes. nih.gov
| Purification Step | Chromatography Type | Column/Resin | Key Buffer/Eluent System | Source(s) |
| Step 1 (Capture) | Cation-Exchange | SP Sepharose Fast Flow | 50 mM sodium citrate buffer, pH 3.0 | nih.gov |
| Step 2 (Intermediate) | Hydrophobic Interaction (HIC) | Phenyl-Sepharose HP | Ammonium sulfate (B86663) gradient | nih.gov |
| Step 3 (Polishing) | Reverse-Phase HPLC (RP-HPLC) | RESOURCE RPC | Acetonitrile/water gradient with 0.1% trifluoroacetic acid | nih.govresearchgate.net |
A critical consideration in bacteriocin purification is the tendency of these peptides to adsorb to the surface of the producer cells, which can significantly reduce the yield from the culture supernatant. nih.gov To counteract this, a specific step was implemented prior to the chromatographic purification. The pH of the 1-liter culture was adjusted to 3.0 using hydrochloric acid. nih.gov This acidic condition facilitates the release of cell-adsorbed bacteriocin molecules into the supernatant, thereby maximizing the amount of recoverable peptide before the cells were removed by centrifugation. nih.gov This strategy was instrumental in achieving a final purification yield of 25%. nih.gov
Chromatographic Techniques for High-Resolution Isolation (e.g., Cation-Exchange Chromatography, Hydrophobic Interaction Chromatography, Reverse-Phase High-Performance Liquid Chromatography)
Primary Structural Elucidation Methodologies
Determining the primary structure of this compound presented a unique challenge that required a combination of analytical techniques. nih.gov An initial attempt to sequence the purified peptide using automated Edman degradation, a standard method for determining the N-terminal amino acid sequence, yielded no results. nih.gov This finding strongly suggested that the N-terminus of this compound was blocked, a characteristic feature of cyclic peptides. nih.gov
To unravel the structure, researchers first determined the precise molecular mass of the intact peptide using electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS). nih.govcapes.gov.br The analysis revealed a molecular mass of 6,062.8 Da. nih.govasm.org
To determine the amino acid sequence, the cyclic structure was broken down into smaller, linear fragments through chemical cleavage. nih.gov This was accomplished using two different methods:
Cleavage at Tryptophan Residues: The peptide was treated with 2-(2-nitrophenylsulfenyl)-3-methyl-3'-bromoindolemine (BNPS-skatole), a chemical reagent that specifically cleaves the peptide bond on the C-terminal side of tryptophan residues. nih.gov
Partial Acid Hydrolysis: Purified this compound was subjected to mild hydrolysis using hydrochloric acid under controlled conditions. nih.gov
The resulting peptide fragments were purified by RP-HPLC and then subjected to both ESI-TOF MS for mass determination and Edman degradation for amino acid sequencing. nih.gov By linking the overlapping sequences of these fragments, the complete primary structure of this compound was chemically determined. nih.gov The analysis concluded that this compound is composed of 61 amino acid residues and possesses a cyclic structure formed by a peptide bond linking its N- and C-termini. nih.govresearchgate.netnih.gov Further genetic analysis identified the corresponding gene, lycQ, which encodes a 63-amino-acid precursor. nih.gov This precursor includes a two-residue leader peptide that is cleaved off during the maturation and cyclization process. nih.govasm.org
| Method | Purpose | Finding / Outcome | Source(s) |
| Edman Degradation | N-terminal sequencing of the intact peptide | Failed, indicating a blocked N-terminus. | nih.gov |
| ESI-TOF Mass Spectrometry | Determine precise molecular mass of the intact peptide. | Mass determined to be 6,062.8 Da. | nih.govasm.orgnih.gov |
| Chemical Fragmentation (BNPS-skatole, Acid Hydrolysis) | Generate linear peptide fragments for sequencing. | Successful cleavage of the cyclic structure. | nih.gov |
| RP-HPLC | Purify the linear fragments. | Isolated individual fragments for analysis. | nih.gov |
| Fragment Sequencing & Mass Analysis | Determine the sequence of fragments and deduce the full structure. | Revealed a 61-amino-acid sequence in a head-to-tail cyclic structure. | nih.govresearchgate.net |
Amino Acid Sequencing Techniques
The primary structure of this compound was determined through chemical amino acid sequencing. nih.govresearchgate.net The principal method used was Edman degradation, performed with an automated protein sequencer. nih.gov However, initial attempts to sequence the intact peptide via N-terminal amino acid sequencing were unsuccessful. researchgate.net No signals were detected, which suggested that the N-terminus of this compound was chemically blocked. researchgate.net This blockage was later understood to be a consequence of the peptide's unique cyclic structure, where the N-terminus and C-terminus are linked by a peptide bond. nih.govresearchgate.net
To overcome this challenge, the full 61-amino acid sequence was ultimately determined by sequencing smaller peptide fragments generated through chemical cleavage of the cyclic structure. nih.gov By piecing together the sequences of these overlapping fragments, the complete amino acid sequence of this compound was chemically elucidated. nih.gov
Chemical Fragmentation and Sequence Analysis
To facilitate amino acid sequencing, researchers performed various chemical fragmentation procedures on the purified this compound. nih.govresearchgate.net Initial attempts using enzymes like lysyl-endopeptidase and the chemical reagent cyanogen (B1215507) bromide failed to produce suitable fragments for analysis. nih.govresearchgate.net
A successful fragmentation was achieved using BNPS-skatole [3-(2-nitrophenylsulfenyl)-1-methyl-indole], a reagent that specifically cleaves the peptide bond at the C-terminal side of tryptophan residues. nih.govasm.org This treatment yielded three distinct peptide fragments. nih.gov These fragments were then purified and subjected to N-terminal amino acid sequencing and ESI-TOF MS to determine their sequences and masses. nih.gov
Additionally, controlled acid hydrolysis using hydrochloric acid was employed to generate other sets of peptide fragments. nih.gov The calculated molecular mass of the full, assembled structure was 6,080.8 Da, which corresponded to the mass observed for the peptide after treatment with 0.6 M hydrochloric acid. nih.gov The data gathered from these various fragments were meticulously assembled to reveal the complete 61-residue sequence and confirm the cyclic nature of this compound. nih.gov
Table 1: Peptide Fragments of this compound from BNPS-Skatole Treatment
| Fragment Sequence | Observed Mass (Da) | Calculated Mass (Da) |
| LIDHIGAPR | 1,190.7 | 1,176.43 |
| AVKAGLATAAAIVKHQGKAAAAA | 2,290.1 | 2,275.66 |
| VLALVPGPG | 1,022.3 | 1,008.20 |
Data sourced from Sawa et al., 2009. nih.gov The observed mass includes tryptophan residues at the C-termini that were oxidized during the BNPS-skatole treatment.
Genetic and Molecular Basis of Lactocyclicin Q Production
Identification and Sequencing of the Structural Gene Encoding Lactocyclicin Q Prepeptide
The structural gene responsible for encoding the this compound prepeptide, designated lycQ, was identified and sequenced based on the chemically determined amino acid sequence of the purified bacteriocin (B1578144). nih.gov Initial attempts to sequence the mature protein using Edman degradation failed, suggesting a blocked N-terminus, a characteristic feature of cyclic peptides. nih.gov Consequently, researchers used the determined amino acid fragments to design degenerate primers for PCR amplification with total DNA from Lactococcus sp. strain QU 12. nih.gov
This process successfully amplified a 130-bp DNA fragment. nih.gov Based on this fragment's sequence, specific primers were designed to elucidate the full gene sequence. nih.gov The analysis revealed that the structural gene, lycQ, consists of a 189-base-pair open reading frame (ORF). nih.gov This ORF is translated into a 63-amino-acid prepeptide. nih.gov In the vicinity of the structural gene, a putative ribosome-binding site (RBS) and a terminator sequence were also identified. nih.gov
| Gene and Sequence Characteristics of this compound | |
| Producing Strain | Lactococcus sp. strain QU 12 |
| Structural Gene | lycQ |
| Gene Size | 189 base pairs |
| Encoded Product | 63-amino-acid prepeptide |
| Associated Genetic Elements | Putative Ribosome-Binding Site (RBS), Terminator sequence |
Analysis of Prepeptide Processing and Leader Sequence Role
The primary translation product of the lycQ gene is a 63-amino-acid prepeptide, which is biologically inactive. nih.gov This prepeptide undergoes crucial post-translational processing to become the mature, active this compound. The processing involves the cleavage of a short, two-amino-acid N-terminal leader peptide. nih.govnih.gov
This leader sequence is cleaved between a lysine (B10760008) and a leucine (B10760876) residue, releasing a 61-amino-acid propeptide. nih.gov It is proposed that the cleavage of this dipeptide leader sequence occurs concomitantly with the cyclization of the peptide. nih.gov This process results in the formation of a peptide bond between the N-terminal leucine and the C-terminal tryptophan of the propeptide, creating the characteristic head-to-tail circular structure of the mature bacteriocin. nih.govresearchgate.net The final mature this compound is composed of 61 amino acid residues. nih.govresearchgate.net
| This compound Prepeptide Processing | |
| Initial Product | 63-amino-acid prepeptide |
| Leader Peptide | 2-amino-acid sequence |
| Processing Step | Cleavage of leader peptide |
| Resulting Intermediate | 61-amino-acid propeptide |
| Final Modification | Head-to-tail cyclization (N-terminus to C-terminus) |
| Mature Peptide | 61-amino-acid cyclic bacteriocin |
Characterization of Putative Biosynthetic Gene Clusters
While the structural gene for this compound is known, the full biosynthetic gene cluster has not yet been detailed. frontiersin.orgfrontiersin.org In related circular bacteriocins, the genes required for production and immunity are typically clustered together. nih.govnih.gov These clusters generally contain genes encoding the precursor peptide, one or more immunity proteins, an ABC transporter complex for secretion, and proteins involved in the maturation and cyclization process. nih.govresearchgate.net
For this compound specifically, only the structural gene lycQ has been reported. frontiersin.orgfrontiersin.org The complete genomic organization and the full set of associated genes responsible for its biosynthesis, transport, and immunity remain to be characterized. frontiersin.org Analysis of the region flanking lycQ has identified a putative ribosome-binding site and a terminator sequence, but not the other genes typically found in bacteriocin operons. nih.gov
A conserved feature across all known biosynthetic gene clusters of circular bacteriocins is the presence of a gene encoding a protein from the SpoIIM superfamily, previously known as Domain of Unknown Function 95 (DUF95). nih.govfrontiersin.orgnih.gov Although the specific gene cluster for this compound has not been described, it is highly probable that its biosynthesis also involves a member of this protein superfamily. nih.govfrontiersin.org In other circular bacteriocins, like Leucocyclicin Q, the DUF95/SpoIIM protein has been shown to be a membrane protein essential for maturation and secretion. nih.govresearchgate.net These proteins are often implicated in both the circularization process and in providing immunity to the producing cell. nih.govnih.gov
Genomic Organization and Identification of Associated Genes
Comparative Genomics and Phylogenetic Analysis of this compound and Related Cyclic Bacteriocins
A high degree of sequence homology exists between this compound and Leucocyclicin Q, a circular bacteriocin produced by Leuconostoc mesenteroides. nih.gov Their respective precursor peptides are highly similar, both consisting of 63 amino acid residues. nih.govresearchgate.net The mature peptides share a sequence identity of 71.4%. asm.org Both bacteriocins possess a two-amino-acid leader peptide and are flanked by the same amino acids (leucine at the N-terminus and tryptophan at the C-terminus of the mature peptide) involved in the cyclization process. researchgate.net Despite this pronounced structural similarity, the two bacteriocins exhibit distinct antimicrobial spectra. nih.govresearchgate.net
| Feature | This compound | Leucocyclicin Q |
| Producing Organism | Lactococcus sp. QU 12 | Leuconostoc mesenteroides TK41401 |
| Precursor Length | 63 amino acids | 63 amino acids |
| Leader Peptide | 2 amino acids | 2 amino acids |
| Mature Peptide Length | 61 amino acids | 61 amino acids |
| Sequence Identity | - | 71.4% |
| Cyclization Site | Between Leu3 and Trp63 | Between Leu3 and Trp63 |
Implications for Evolutionary Relationships and Functional Divergence
The study of the genetic basis of this compound provides significant insights into the evolutionary pathways of circular bacteriocins. While circular bacteriocins are generally characterized by limited sequence similarity, this compound stands out as a notable exception, particularly in its relationship with Leucocyclicin Q. asm.org An alignment of subgroup I circular bacteriocins reveals that this compound and Leucocyclicin Q share a high degree of sequence identity, approximately 71.4%, suggesting they are more closely related evolutionarily than other members of this group. asm.org This close relationship points to a relatively recent divergence from a common ancestral gene.
Despite the general lack of sequence homology among the broader group of circular bacteriocins, their biosynthetic gene clusters frequently display a conserved architecture. asm.orgfrontiersin.org This architectural similarity, even with divergent protein sequences, suggests commonalities in the biosynthetic machinery, possibly pointing towards either a distant common ancestor for the machinery itself or convergent evolutionary pressures. asm.orgnih.gov
The case of this compound and Leucocyclicin Q serves as a clear example of functional divergence following gene duplication and speciation. Although their primary structures are remarkably similar, their antimicrobial spectra are distinctly different. This functional shift indicates that subtle changes in the amino acid sequence can lead to significant alterations in biological activity, a key mechanism in the evolution of new antimicrobial specificities. Further analysis of their physicochemical properties shows that the hydrophobicity profiles of this compound and Leucocyclicin Q diverge somewhat from the typical profiles of other family I circular bacteriocins, which may contribute to their unique functions. researchgate.net
Table 1: Comparison of Closely Related Circular Bacteriocins
| Feature | This compound | Leucocyclicin Q |
|---|---|---|
| Producing Organism | Lactococcus sp. strain QU 12 researchgate.net | Leuconostoc mesenteroides TK41401 nih.gov |
| Amino Acid Residues | 61 nih.gov | Not specified |
| Sequence Identity | 71.4% identity with Leucocyclicin Q asm.org | 71.4% identity with this compound asm.org |
| Functional Characteristic | Exhibits a unique antimicrobial spectrum. nih.govasm.org | Displays an antimicrobial spectrum that clearly differs from this compound. |
| Evolutionary Note | Considered to be evolutionarily closely related to Leucocyclicin Q. asm.org | Considered to be evolutionarily closely related to this compound. asm.org |
Transcriptional Regulation Mechanisms of this compound Biosynthesis
The precise mechanisms governing the transcriptional regulation of this compound biosynthesis remain largely uncharacterized. frontiersin.org For circular bacteriocins as a class, knowledge of how their production is controlled at the genetic level is still limited. frontiersin.org However, insights can be drawn from the well-documented regulatory systems of other bacteriocins produced by lactic acid bacteria.
In many lactic acid bacteria, bacteriocin production is a tightly regulated process, often controlled by a quorum-sensing mechanism. oup.comasm.org This system allows bacteria to initiate bacteriocin synthesis only when the cell population reaches a certain density. oup.com A typical quorum-sensing system consists of three main components:
An induction factor (IF) , which is a secreted peptide pheromone. oup.comnih.gov
A membrane-associated histidine protein kinase (HPK) , which acts as the sensor for the extracellular induction factor. oup.comnih.gov
A cytoplasmic response regulator (RR) , which, upon being activated by the HPK, binds to specific promoter regions to activate the transcription of the bacteriocin-related genes. oup.comnih.gov
While genes encoding HPK and RR have been found in the vicinity of the biosynthetic gene clusters for some circular bacteriocins, such as butyrivibriocin AR10 and circularin A, their specific cognate activators have not been identified. frontiersin.org For this compound, the initial genetic analysis focused on the structural gene, lycQ, and did not report the presence of such regulatory genes in its immediate vicinity. nih.gov The full biosynthetic gene cluster for this compound has not yet been described in detail, leaving the presence and nature of its regulatory elements an open question. frontiersin.org This stands in contrast to other bacteriocins like Lacticin Q (a leaderless bacteriocin, not to be confused with this compound), whose production is known to be positively regulated by a TetR-family transcriptional regulator called LnqR. frontiersin.orgmdpi.com The absence of detailed information highlights a key area for future research into the molecular biology of this compound.
Table 2: Common Components of Bacteriocin Quorum-Sensing Systems
| Component | Location | Function |
|---|---|---|
| Induction Factor (IF) | Extracellular | Acts as a signaling molecule (pheromone) to indicate cell density. oup.comnih.gov |
| Histidine Protein Kinase (HPK) | Cell Membrane | Senses the external concentration of the IF and autophosphorylates. asm.orgnih.gov |
| Response Regulator (RR) | Cytoplasm | Receives a phosphate (B84403) group from the HPK and binds to DNA to regulate gene transcription. oup.comnih.gov |
Mechanistic Investigations of Lactocyclicin Q S Biological Activity
High-Throughput Screening and Assay Development for Antimicrobial Activity Assessment
Lactocyclicin Q, a novel cyclic bacteriocin (B1578144), was identified from the cheese isolate Lactococcus sp. strain QU 12. researchgate.netnih.gov Its discovery and purification were achieved through a combination of chromatographic techniques, including cation-exchange chromatography, hydrophobic interaction chromatography, and reverse-phase high-performance liquid chromatography. researchgate.netnih.gov The molecular mass of this compound was determined to be 6,062.8 Da by mass spectrometry. researchgate.netnih.gov
The development of rapid screening systems has been instrumental in the discovery of novel bacteriocins like this compound. tandfonline.com These systems facilitate the evaluation of antimicrobial spectra and molecular masses of bacteriocins produced by newly isolated lactic acid bacteria (LAB). tandfonline.com Antimicrobial activity is typically assessed using agar (B569324) diffusion tests and microtiter plate assays to determine the minimum inhibitory concentration (MIC) against various indicator strains. nih.gov
Spectrum of Antimicrobial Activity Against Gram-Positive Microorganisms
This compound exhibits a broad antimicrobial spectrum, primarily against Gram-positive bacteria. nih.govtcdb.org It shows notable activity against food spoilage bacteria from the genera Bacillus and Enterococcus, as well as closely related Lactococcus species. nih.gov While it has weak inhibitory activity against E. coli, its primary efficacy is against Gram-positive organisms. nih.gov
The antimicrobial spectrum of this compound is distinct from other cyclic bacteriocins. asm.org For instance, while it is highly active against Bacillus and Lactococcus, another cyclic bacteriocin, leucocyclicin Q, demonstrates stronger activity against a wider range of Gram-positive bacteria, including Lactobacillus sakei, Weissella paramesenteroides, Pediococcus dextrinicus, and Enterococcus faecium. asm.org Conversely, this compound is more potent against other strains such as Weissella cibaria, Pediococcus pentosaceus, and Bacillus subtilis. asm.org The producing strain, Lactococcus sp. QU 12, exhibits a high level of self-immunity to this compound. nih.gov
Table 1: Comparative Antimicrobial Activity of this compound and Leucocyclicin Q
| Target Microorganism | This compound Activity | Leucocyclicin Q Activity |
|---|---|---|
| Lactococcus lactis | High | High |
| Lactobacillus sakei | Lower | High |
| Weissella paramesenteroides | Lower | High |
| Pediococcus dextrinicus | Lower | High |
| Enterococcus faecium | Lower | High |
| Weissella cibaria | High | Lower |
| Pediococcus pentosaceus | High | Lower |
| Bacillus subtilis | High | Lower |
| Bacillus coagulans | Strong | Strong |
| Staphylococcus aureus | Not specified | No activity |
This table is based on comparative data and may not represent absolute MIC values. asm.org
Cellular and Molecular Mechanisms of Action
Membrane Permeabilization and Pore Formation Studies
The primary mechanism of action for this compound, like many bacteriocins, involves the disruption of the target cell's membrane integrity. frontiersin.orgfrontiersin.orgresearchgate.net It is believed to form pores in the cytoplasmic membrane, leading to the leakage of ions and other small cytosolic components, which ultimately results in cell death. frontiersin.orgmdpi.com This pore formation is a rapid process that occurs at very low concentrations of the bacteriocin. tandfonline.com The proposed mechanism for some related bacteriocins, like lacticin Q, involves the formation of large toroidal pores, which are transient structures that allow for the leakage of intracellular contents. frontiersin.orgnih.govmdpi.com Although a specific receptor molecule is generally not required for the action of many circular bacteriocins, the interaction is still highly dependent on the physiological features of the target cell membrane. frontiersin.orgasm.orgnih.gov
Interactions with Target Cell Membranes and Physiological Features
The interaction of this compound with the target cell membrane is thought to be initiated by electrostatic attraction between the positively charged bacteriocin and the negatively charged bacterial membrane. nih.govfrontiersin.org The predicted three-dimensional structure of this compound, similar to other circular bacteriocins, features a cluster of basic amino acid residues that create a localized positive charge on the peptide's surface. nih.gov This positive patch is likely responsible for attracting the bacteriocin to the membrane. nih.gov The high hydrophobicity of this compound, with a hydrophobic amino acid ratio of 78.7%, also plays a crucial role in its interaction with and insertion into the lipid bilayer. nih.gov While a specific receptor is not always necessary, the selective toxicity of some related bacteriocins is influenced by the specific lipid composition and other physiological characteristics of the target membrane. frontiersin.org
Role of Cyclization Enzymes and Transmembrane Proteins in Mechanism
The biosynthesis of this compound involves a precursor peptide that undergoes post-translational modification to form its characteristic cyclic structure. researchgate.netnih.gov The gene encoding this compound, lycQ, codes for a 63-amino-acid prepeptide. nih.gov This prepeptide is processed to a 61-amino-acid propeptide, which is then cyclized. nih.gov The cyclization mechanism is thought to involve a complex of enzymes, including cyclization enzymes and transmembrane proteins. researchgate.netnih.gov While the specific enzymes for this compound have not been fully detailed, the biosynthetic gene clusters of circular bacteriocins typically encode hydrophobic proteins presumed to be membrane-associated. frontiersin.orgfrontiersin.org It is hypothesized that these proteins form a membrane-located complex that carries out the maturation, cyclization, and secretion of the bacteriocin. frontiersin.org A conserved KXXXXXW sequence at the C-terminus of many LAB cyclic bacteriocins, including this compound, is thought to be important for the cyclization process. asm.org
Resistance to Proteolytic Degradation and its Structural Basis
A key characteristic of this compound is its high resistance to proteolytic degradation. researchgate.netnih.govnih.govtcdb.org It retains significant antimicrobial activity after treatment with various proteases, including α-chymotrypsin, trypsin, pepsin, papain, and proteinase K, especially at lower enzyme-to-peptide ratios. nih.gov This resistance is attributed to its compact and circular structure. frontiersin.orgresearchgate.net The cyclic nature of the peptide is thought to limit the accessibility of cleavage sites to proteolytic enzymes. nih.govresearchgate.net This structural stability is a common feature among circular bacteriocins and contributes to their potential effectiveness in various applications. frontiersin.orgresearchgate.netasm.org
Table 2: Proteolytic Resistance of this compound
| Enzyme | Relative Activity (%) at 1:100 Molar Ratio (Enzyme:Protein) | Relative Activity (%) at 1:1 Molar Ratio (Enzyme:Protein) |
|---|---|---|
| α-Chymotrypsin | 80 | 60 |
| Trypsin | 80 | 40 |
| Pepsin | 40 | 40 |
| Papain | 40 | 20 |
| Proteinase K | 60 | 40 |
Data from Sawa et al., 2009. nih.gov
Heat Stability and its Contribution to Biological Robustness
This compound, a member of the class IIc circular bacteriocins, is characterized by its exceptional heat stability. nih.govtcdb.orgresearchgate.netresearchgate.net This thermal resilience is a hallmark of many cyclic bacteriocins, which are generally known to possess extremely high stability against various physical and chemical stresses, including high temperatures. asm.orgasm.orgresearchgate.net The robust nature of this compound is largely attributed to its circular structure, where the N and C termini are covalently linked, providing a conformational rigidity that resists denaturation at elevated temperatures. nih.govresearchgate.net
Research has demonstrated that this compound maintains significant antimicrobial activity even after being subjected to harsh heat treatments. For instance, its inhibitory activity is not diminished by autoclaving at 121°C for 15 minutes when maintained under acidic conditions of pH 3.0 and 4.0. nih.gov This remarkable tolerance to heat is a key feature that contributes to its biological robustness. nih.govresearchgate.net
The stability of this compound has been systematically evaluated under various conditions of temperature, duration, and pH. nih.gov In one study, purified solutions of the bacteriocin were adjusted to a pH range of 3.0 to 10.0 and then heated to 80°C, 100°C, or 121°C for either 15 or 30 minutes. nih.gov While exposure to higher temperatures and alkaline pH levels did lead to a reduction in activity, the bacteriocin retained a significant level of its function under many of these conditions, especially compared to non-cyclic bacteriocins. nih.gov For the purpose of quantifying its stability, the activity of a sample at pH 3.0 without any heat treatment was considered to be 100%. nih.gov
The detailed findings from these heat stability studies are summarized below, illustrating the compound's resilience.
Table 1: Residual Antimicrobial Activity of this compound After Heat Treatment
| pH | Temperature (°C) | Duration (min) | Residual Activity (%) |
| 3.0 | 80 | 30 | 100 |
| 4.0 | 80 | 30 | 100 |
| 5.0 | 80 | 30 | 100 |
| 6.0 | 80 | 30 | 100 |
| 7.0 | 80 | 30 | 100 |
| 8.0 | 80 | 30 | 50 |
| 9.0 | 80 | 30 | 25 |
| 10.0 | 80 | 30 | 12.5 |
| 3.0 | 100 | 15 | 100 |
| 4.0 | 100 | 15 | 100 |
| 5.0 | 100 | 15 | 100 |
| 6.0 | 100 | 15 | 50 |
| 7.0 | 100 | 15 | 25 |
| 8.0 | 100 | 15 | 12.5 |
| 9.0 | 100 | 15 | 6.25 |
| 10.0 | 100 | 15 | 6.25 |
| 3.0 | 121 | 15 | 100 |
| 4.0 | 121 | 15 | 100 |
| 5.0 | 121 | 15 | 50 |
| 6.0 | 121 | 15 | 25 |
| 7.0 | 121 | 15 | 12.5 |
| 8.0 | 121 | 15 | 6.25 |
| 9.0 | 121 | 15 | <6.25 |
| 10.0 | 121 | 15 | <6.25 |
| Data sourced from a study by Sawa et al. (2009). The bacteriocin activity of the pH 3.0 sample without heat treatment was defined as 100%. nih.gov |
This high degree of heat stability is a significant factor in the biological robustness of this compound. It ensures that the compound can remain active in environments subjected to thermal processing, a common practice in the food industry for preservation. researchgate.net This characteristic, combined with its resistance to a wide pH range and various proteases, makes this compound a structurally stable and potent antimicrobial peptide. nih.govasm.org
Structure Activity Relationship Sar and Peptide Engineering Research
Mutagenesis Studies for Functional Residue Identification
Mutagenesis studies have been instrumental in pinpointing the specific amino acid residues crucial for the bioactivity of cyclic bacteriocins, providing a roadmap for engineering more potent or specialized variants. frontiersin.org
Alanine (B10760859) Scanning and Point Mutation Approaches
Alanine scanning is a widely used technique to determine the functional significance of individual amino acid residues in a peptide. nih.gov In this approach, specific residues are systematically replaced with alanine, and the resulting change in biological activity is measured. This method, along with other point mutations, helps to identify residues that are critical for the peptide's structure, stability, and interaction with its target. nih.gov While comprehensive alanine scanning data for lactocyclicin Q is not extensively detailed in the available literature, studies on similar circular bacteriocins provide valuable insights into the likely importance of certain residue types. nih.govscispace.com
Impact of Residue Substitutions on Bioactivity and Spectrum
Research on circular bacteriocins has demonstrated that substitutions of specific residues can have a dramatic impact on their bioactivity and antimicrobial spectrum. researchgate.net For instance, in a related circular bacteriocin (B1578144), the substitution of aromatic and cationic residues with alanine led to a significant decrease in bioactivity against various indicator strains. frontiersin.org Specifically, replacing aromatic residues dramatically reduced activity against all tested strains, while substituting cationic residues significantly diminished activity against Lactobacillus sakei. frontiersin.orgresearchgate.net Furthermore, replacing certain glutamine residues with lysine (B10760008) was found to greatly decrease bioactivity against Clostridium perfringens and Lactococcus lactis. researchgate.net These findings highlight the critical role of cationic and aromatic residues in the function of circular bacteriocins. nih.gov The high proportion of hydrophobic amino acids (78.7%) in this compound is also considered crucial for its function. nih.gov
Table 1: Impact of Residue Substitutions on the Bioactivity of a Related Circular Bacteriocin
| Original Residue Type | Substituted Residue | Target Strain | Observed Effect on Bioactivity |
| Aromatic Residues | Alanine | Multiple Strains | Dramatically decreased |
| Cationic Residues | Alanine | Lactobacillus sakei | Significantly reduced |
| Glutamine | Lysine | Clostridium perfringens | Greatly decreased |
| Glutamine | Lysine | Lactococcus lactis | Greatly decreased |
Computational Approaches for Structure-Activity Prediction
Computational methods are increasingly employed to predict the biological activity of peptides and to guide the rational design of new analogs. acs.org These in silico approaches can accelerate the research process by prioritizing candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorfrancis.commdpi.com For antimicrobial peptides like this compound, QSAR models can be developed to predict their potency based on various molecular descriptors, such as hydrophobicity, charge, and secondary structure. mdpi.com While specific QSAR models exclusively for this compound are not widely published, the general principles of QSAR are applicable and have been used to model the activity of other bacteriocins. researchgate.netqsartoolbox.org The development of a robust QSAR model for this compound would involve compiling a dataset of its analogs with their corresponding antimicrobial activities and then using statistical methods to correlate these activities with calculated molecular descriptors. mdpi.com
Molecular Docking Simulations with Biological Targets (e.g., TEM-1 Beta-Lactamases)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking simulations can be used to model its interaction with potential bacterial targets. For example, a recent in silico study investigated the docking of several cyclic peptides, including this compound, with TEM-1 beta-lactamase, an enzyme that confers bacterial resistance to beta-lactam antibiotics. researchgate.netresearchgate.net The study reported a binding energy of -26.3 KJ/mol for this compound with TEM-1 beta-lactamase. researchgate.netresearchgate.net The simulation also predicted the formation of five hydrogen bonds between this compound and the enzyme, with the valine at position 21 of the peptide interacting with glutamine 99 of the beta-lactamase at a distance of 2.79 Å. researchgate.net Such studies can provide valuable insights into the potential mechanisms of action and guide the design of analogs with improved target binding. mdpi.com
Table 2: Predicted Interactions of this compound with TEM-1 Beta-Lactamase
| Parameter | Value/Description |
| Binding Energy | -26.3 KJ/mol |
| Number of Hydrogen Bonds | 5 |
| Key Interacting Residue (this compound) | Valine 21 |
| Key Interacting Residue (TEM-1 Beta-Lactamase) | Glutamine 99 |
| Interaction Distance | 2.79 Å |
Rational Design of this compound Analogs and Derivatives
The insights gained from mutagenesis studies and computational modeling form the basis for the rational design of this compound analogs. ualberta.caresearchgate.net The goal of rational design is to create new peptides with improved properties, such as enhanced antimicrobial activity, a broader spectrum of action, or increased stability. acs.orgkarishmakaushiklab.com For example, based on the knowledge that cationic and aromatic residues are crucial for activity, new analogs could be designed with an optimized distribution of these residues. nih.gov Similarly, understanding the interaction with specific targets through molecular docking can inform the design of derivatives with a higher binding affinity. researchgate.net The chemical synthesis of such rationally designed peptides allows for the introduction of non-proteinogenic amino acids and other modifications that are not possible through biological expression systems, further expanding the potential for creating novel and more effective antimicrobial agents. semanticscholar.org
Modification Strategies for Enhanced or Diversified Bioactivity
The unique circular structure and high hydrophobicity of this compound provide a stable scaffold for modification. nih.govnih.gov While direct mutagenesis studies on this compound are not extensively published, research on analogous circular bacteriocins, such as circularin A and leucocyclicin Q, provides significant insights into effective modification strategies. These studies form the basis for understanding how targeted amino acid substitutions can modulate the bioactivity of this compound.
One key finding is that even highly similar cyclic bacteriocins can exhibit distinct antimicrobial spectra. Leucocyclicin Q, which shares high sequence similarity with this compound, displays a clearly different range of target bacteria, underscoring that minor changes in the amino acid sequence can significantly diversify bioactivity.
Peptide engineering of circular bacteriocins often involves site-directed mutagenesis to alter specific properties like charge, hydrophobicity, or the structure of individual domains. frontiersin.orgresearchgate.net Alanine-scanning mutagenesis, where individual amino acid residues are replaced by alanine, is a common technique to identify residues critical for antimicrobial action. Studies on circularin A, for example, demonstrated that replacing aromatic residues with alanine dramatically decreased bioactivity against all tested bacterial strains. researchgate.net In contrast, substituting cationic residues with alanine significantly reduced activity against specific strains like Lactobacillus sakei, while substitutions of glutamine for lysine residues primarily impacted activity against Clostridium perfringens and Lactococcus lactis. researchgate.net These findings indicate that different regions of the peptide are responsible for its activity against different bacterial species.
These modification strategies and their observed effects provide a predictive framework for the targeted engineering of this compound.
Table 1: Representative Amino Acid Modification Strategies in Circular Bacteriocins and Their Effects on Bioactivity
| Modification Type | Target Residue Type | Example Substitution | Observed Effect on Bioactivity | Indicator Strain(s) Affected | Citation |
|---|---|---|---|---|---|
| Charge Alteration | Cationic Residues | Alanine Replacement | Significantly reduced activity | Lactobacillus sakei | researchgate.net |
| Hydrophobicity Alteration | Aromatic Residues | Alanine Replacement | Dramatically decreased bioactivity | All tested strains | researchgate.net |
| Polarity Change | Glutamine Residues | Lysine Substitution | Greatly decreased bioactivity | Clostridium perfringens, L. lactis | researchgate.net |
Peptidomimetic Design Principles Applied to Cyclic Bacteriocins
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while offering improved stability, bioavailability, and resistance to enzymatic degradation. sci-hub.se The application of peptidomimetic design principles to cyclic bacteriocins like this compound is a promising strategy to develop novel antimicrobial agents. The design of such molecules is guided by several core principles derived from the natural properties of antimicrobial peptides (AMPs).
A primary principle is the preservation of the cyclic backbone. The head-to-tail cyclization of bacteriocins like this compound confers exceptional stability against temperature, pH changes, and exopeptidases. frontiersin.orgnih.gov Studies have shown that cyclization can enhance the stability of a peptide's transmembrane structure, leading to superior antibacterial activity compared to linear counterparts. acs.org Therefore, a key goal in peptidomimetic design is to create a stable, cyclic scaffold that mimics the native structure.
Another crucial design element is the optimization of physicochemical properties, namely charge, hydrophobicity, and amphipathicity. mdpi.com
Positive Charge: A net positive charge is essential for the initial electrostatic interaction with the negatively charged bacterial membrane. mdpi.com
Hydrophobicity: The high ratio of hydrophobic residues (around 40-60% in many AMPs) allows the peptide to insert into and disrupt the lipid bilayer of the cell membrane. sci-hub.se this compound itself has a notably high hydrophobic amino acid ratio of 78.7%. nih.gov
Amphipathicity: The spatial separation of charged/hydrophilic and hydrophobic residues into distinct domains is critical. This arrangement facilitates membrane binding via the charged face and membrane penetration via the hydrophobic face, ultimately leading to pore formation and cell lysis. mdpi.commdpi.com
Peptidomimetic design seeks to replicate this amphipathic structure, often using unnatural amino acids or non-peptidic backbones to enhance structural stability and control the spatial orientation of functional groups. mdpi.com While natural circular bacteriocins are typically stabilized by hydrophobic interactions rather than disulfide bonds, engineering strategies have explored the introduction of cysteine pairs to create disulfide bridges. frontiersin.org However, this can reduce the dynamic flexibility of the peptide's helices, which may be important for its mechanism of action, sometimes leading to a decrease in bioactivity. frontiersin.org
Table 2: Core Principles for Peptidomimetic Design of Cyclic Bacteriocins
| Design Principle | Rationale | Relevance to this compound | Citation |
|---|---|---|---|
| Maintain Cyclic Scaffold | Enhances stability against proteases, temperature, and pH; improves antimicrobial activity. | The natural circular backbone of this compound is a key feature to mimic for robust activity. | nih.govacs.org |
| Optimize Net Positive Charge | Facilitates initial binding to the anionic bacterial membrane. | Engineering the charge could modulate target specificity and binding affinity. | mdpi.com |
| Modulate Hydrophobicity | Crucial for insertion into and disruption of the cell membrane's lipid core. | This compound's high hydrophobicity is a key contributor to its function; this can be fine-tuned. | nih.govsci-hub.se |
| Preserve Amphipathicity | The distinct hydrophilic and hydrophobic faces are essential for the mechanism of membrane permeabilization. | Replicating the three-dimensional amphipathic fold is critical for retaining the mode of action. | mdpi.commdpi.com |
Emerging Research Directions and Future Perspectives in Lactocyclicin Q Studies
Elucidation of Complete Biosynthetic Enzyme Mechanisms
The biosynthesis of circular bacteriocins is a complex process involving leader peptide cleavage, cyclization, and cellular export. nih.gov For Lactocyclicin Q, genetic analysis has identified the structural gene encoding a precursor peptide with a two-amino-acid leader sequence. asm.orgnih.gov However, the complete biosynthetic gene cluster and the specific enzymes responsible for its maturation and transport remain largely uncharacterized. frontiersin.orgfrontiersin.org It is theorized that dedicated cyclization enzymes and transmembrane proteins are involved in its biogenesis. nih.govresearchgate.net
Future research must focus on identifying and characterizing the full suite of genes and proteins responsible for this compound's production. A key objective is to understand the mechanism of the enzyme(s) that catalyze the head-to-tail circularization, a critical step for its stability and activity. Recent studies on other circular bacteriocins, such as garvicin ML and leucocyclicin Q, suggest that leader cleavage, cyclization, and secretion are distinct, independent processes rather than a single coupled event. acs.org Investigating whether this holds true for this compound is a crucial step. Elucidating this pathway could enable the heterologous expression and bioengineering of the bacteriocin (B1578144) in more industrially amenable hosts.
High-Resolution Structural Biology Studies (e.g., NMR, X-ray Crystallography) for Detailed Conformational Analysis
While the primary amino acid sequence of this compound is known, its three-dimensional structure has only been predicted through homology modeling. nih.govresearchgate.net These models, based on the structures of other circular bacteriocins like carnocyclin A, suggest a compact globular shape composed of four α-helices. nih.govresearchgate.net This predicted conformation provides initial insights into its structure-function relationship.
A critical future direction is the determination of this compound's high-resolution 3D structure using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. This would provide a precise understanding of its topology, the spatial arrangement of its helices, and the distribution of hydrophobic and charged residues on its surface. researchgate.net Such detailed conformational analysis is essential for understanding its mechanism of action, including how it interacts with and disrupts bacterial membranes.
| Feature | Description | Source |
| Composition | 61 amino acid residues | nih.govasm.org |
| Structure | Cyclic, with an N-to-C terminus peptide bond | nih.govasm.org |
| Molecular Mass | 6,062.8 Da | nih.govresearchgate.net |
| Predicted Conformation | Compact globular structure with four α-helices | nih.gov |
| Homology Model Basis | Modeled after Carnocyclin A | researchgate.net |
Investigation of Novel Biological Activities Beyond Antimicrobial Effects
The primary characterized biological activity of this compound is its antimicrobial effect against a broad spectrum of Gram-positive bacteria, including food spoilage organisms like Bacillus and Enterococcus. nih.gov It also exhibits weak activity against some Gram-negative bacteria, such as Escherichia coli. nih.govnih.gov However, the full therapeutic potential of this unique peptide may extend beyond these effects.
Future research should explore other potential bioactivities. An intriguing avenue is its potential to combat antibiotic resistance. An in silico study showed that this compound has a favorable binding energy with TEM-1 Beta-Lactamase, an enzyme that confers resistance to penicillin-like antibiotics. semanticscholar.org This suggests a potential application as an inhibitor of resistance mechanisms. Furthermore, given that some bacteriocins have shown promise as antiviral or anti-tumor agents, screening this compound for such activities is a logical and potentially fruitful area of investigation. researchgate.net
| Target Organism/Molecule | Observed or Predicted Effect | Source |
| Gram-positive bacteria (Bacillus, Enterococcus, Lactococcus) | Strong inhibitory activity | nih.gov |
| Escherichia coli | Weak inhibitory activity | nih.govnih.gov |
| Salmonella enterica | No activity detected | nih.gov |
| TEM-1 Beta-Lactamase | Favorable binding energy in docking studies (-26.3 KJ/mol) | semanticscholar.org |
Development of Advanced Analytical Tools for Detection and Quantification in Complex Biological Matrices
The initial isolation and characterization of this compound relied on a combination of chromatographic techniques and mass spectrometry. nih.govasm.orgresearchgate.net Purification was achieved through cation-exchange chromatography, hydrophobic interaction chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Its molecular mass was confirmed using electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS). nih.gov More recently, a method for the total chemical synthesis of this compound has been developed using peptide o-aminoanilides as crypto-thioesters, which facilitates the production of the peptide for research purposes. tsinghua.edu.cnresearchgate.net
While these methods are effective for purification and characterization, there is a need for advanced analytical tools for rapid and sensitive detection and quantification, particularly in complex matrices like food products or clinical samples. Future efforts should focus on developing LC/MS/MS-based quantification methods, which have proven effective for other bacteriocins. researchgate.net The development of specific antibody-based assays, such as ELISA, or aptamer-based biosensors could provide the high-throughput capabilities required for quality control in industrial applications or for pharmacokinetic studies.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Production and Activity
The application of "omics" technologies offers a systems-biology approach to understanding this compound. isaaa.org While genomics has been used to identify its structural gene, a full genomic and proteomic analysis of the biosynthetic gene cluster is still needed to identify all the proteins involved in its production and their functions. nih.govfrontiersin.orgfrontiersin.org
Integrating multiple omics platforms will provide a more holistic understanding. nih.gov
Genomics: Fully sequencing and annotating the biosynthetic gene cluster of Lactococcus sp. QU 12 will reveal the complete genetic blueprint for this compound production. frontiersin.orgfrontiersin.org
Proteomics: This will identify the expression levels and post-translational modifications of the enzymes and transport proteins responsible for its synthesis and secretion. isaaa.orgmdpi.com
Metabolomics: Analyzing the metabolome of the producing strain can reveal how cellular metabolism, nutrient availability, and environmental stress influence the yield of this compound. isaaa.orglcms.cz
This integrated approach will not only clarify the fundamental biology of this compound but also provide critical data for optimizing its production through metabolic engineering of the host strain.
Application of Artificial Intelligence and Machine Learning in Peptide Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing antimicrobial peptide discovery and design. nih.govupenn.edu Although no studies have specifically applied AI to this compound, these technologies represent a powerful future direction for its development. ML algorithms can predict antimicrobial activity, identify key structural features, and design novel peptide sequences with enhanced properties. nih.govfrontiersin.org
Future research can leverage AI in several ways:
Activity Prediction: ML models trained on large datasets of bacteriocins can be used to predict the antimicrobial spectrum of this compound variants against a wider range of pathogens. f1000research.com
Peptide Engineering: Generative AI models can design novel peptides based on the this compound scaffold. researchgate.net These models can optimize for specific characteristics, such as increased potency, broader spectrum of activity, or improved stability, by scoring candidates based on biophysical parameters like charge, helicity, and hydrophobic moment. nih.gov
Toxicity Screening: AI tools can predict the potential cytotoxicity or hemolytic activity of newly designed peptides in silico, reducing the need for extensive and costly experimental screening and accelerating the development of safer therapeutic candidates. dcu.ie
Q & A
Q. How can Lactocyclicin Q be isolated and characterized from Lactococcus strains?
Methodological Answer: Isolation typically involves ammonium sulfate precipitation, followed by purification via reversed-phase HPLC. Structural characterization employs mass spectrometry (e.g., MALDI-TOF MS) and Edman degradation for sequencing. Genomic confirmation uses PCR with bacteriocin-specific primers .
Q. What methodologies are used to determine the structural conformation of this compound?
Methodological Answer: Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are standard for analyzing cyclic structures. Bioinformatics tools like SOSUI predict membrane interaction sites by classifying secondary structures .
Q. What standard assays assess the antimicrobial efficacy of this compound?
Methodological Answer: Agar well diffusion and broth microdilution assays determine minimum inhibitory concentrations (MICs). Include controls for pH, temperature, and ion concentration, as these factors influence bacteriocin activity .
Q. How can researchers evaluate the stability of this compound under varying environmental conditions?
Methodological Answer: Expose the bacteriocin to extreme pH (2–12), temperatures (4–100°C), and proteolytic enzymes (e.g., trypsin). Stability is quantified via SDS-PAGE or HPLC retention time analysis .
Q. What genomic techniques identify bacteriocin-producing gene clusters in Lactococcus strains?
Methodological Answer: Use degenerate primers targeting conserved regions of bacteriocin genes (e.g., lanM for lantibiotics). Genome mining tools like BAGEL4 and antiSMASH predict biosynthetic gene clusters .
Advanced Research Questions
Q. How to design experiments to study this compound’s mechanism of action against Gram-positive pathogens?
Methodological Answer: Combine liposome leakage assays (to test membrane disruption) with fluorescence microscopy using propidium iodide. Pair with transcriptomic analysis to identify genes upregulated in target bacteria during exposure .
Q. How can researchers resolve discrepancies in reported MIC values across studies?
Methodological Answer: Standardize protocols using CLSI guidelines. Analyze variables like bacterial growth phase, inoculum size, and media composition. Statistical models (e.g., ANOVA) assess inter-study variability .
Q. What bioinformatics strategies predict novel cyclic bacteriocins homologous to this compound?
Methodological Answer: Perform BLASTp searches against non-redundant databases using this compound’s sequence. Use HMMER for hidden Markov model-based homology detection. Validate with phylogenetic analysis of leader peptides .
Q. How to assess synergistic effects between this compound and conventional antibiotics?
Methodological Answer: Apply checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use time-kill curves and statistical software (e.g., R or GraphPad) to model interactions (additive, synergistic, or antagonistic) .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?
Methodological Answer: Use murine infection models with Listeria monocytogenes or Staphylococcus aureus. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) and histopathological analysis of organs. Obtain ethical approval for animal trials .
Key Considerations for Data Contradictions
- Strain Variability: Differences in bacteriocin production between Lactococcus strains may arise from plasmid loss or regulatory gene mutations. Validate using genome sequencing and proteomic profiling .
- Experimental Design: Control for confounding factors (e.g., oxygen levels in anaerobic cultures) that affect bacteriocin yield .
- Statistical Validation: Use multivariate regression to isolate variables influencing bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
